molecular formula C21H30O3 B13400682 Methyl 4-Androsten-3-one-17beta-Carboxylinate

Methyl 4-Androsten-3-one-17beta-Carboxylinate

Cat. No.: B13400682
M. Wt: 330.5 g/mol
InChI Key: XWFWMYFLNHTEBF-SPZLQLCUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Androsten-3-one-17beta-Carboxylinate typically involves the esterification of androsterone derivatives. The reaction conditions often include the use of methanol and a strong acid catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Androsten-3-one-17beta-Carboxylinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-Androsten-3-one-17beta-Carboxylinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-Androsten-3-one-17beta-Carboxylinate involves its role as an inhibitor of testosterone 5α-reductase. This enzyme is responsible for converting testosterone into dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, the compound reduces the levels of DHT, thereby exerting antiandrogenic effects. This mechanism is particularly useful in treating androgen-dependent conditions .

Comparison with Similar Compounds

Similar Compounds

    4-Androstene-3,17-dione (4-AD): A precursor in the synthesis of steroid hormones.

    1,4-Androstadiene-3,17-dione (ADD): Another steroid precursor with similar applications.

    9α-Hydroxyl-4-androstene-3,17-dione (9OH-AD): A hydroxylated derivative used in steroid synthesis.

Uniqueness

Methyl 4-Androsten-3-one-17beta-Carboxylinate is unique due to its specific antiandrogenic properties and its ability to inhibit testosterone 5α-reductase. This makes it particularly valuable in research focused on androgen-dependent conditions and the development of related therapeutic agents .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

methyl (10R,13S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15?,16?,17?,18-,20+,21+/m1/s1

InChI Key

XWFWMYFLNHTEBF-SPZLQLCUSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2C(=O)OC)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C

Origin of Product

United States

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